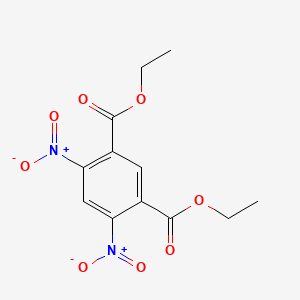
Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate is an organic compound characterized by the presence of two nitro groups and two ester groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate typically involves the nitration of diethyl benzene-1,3-dicarboxylate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Reduction: Diethyl 4,6-diaminobenzene-1,3-dicarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and reducing agents. The nitro groups act as strong electron-withdrawing groups, making the benzene ring susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications .
Comparaison Avec Des Composés Similaires
Dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 4,6-diaminobenzene-1,3-dicarboxylate: Reduction product of the compound.
Diethyl 4,6-dibromobenzene-1,3-dicarboxylate: Brominated derivative with different reactivity.
Uniqueness: Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate is unique due to its dual nitro groups, which impart distinct electronic properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H12N2O8 |
|---|---|
Poids moléculaire |
312.23 g/mol |
Nom IUPAC |
diethyl 4,6-dinitrobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H12N2O8/c1-3-21-11(15)7-5-8(12(16)22-4-2)10(14(19)20)6-9(7)13(17)18/h5-6H,3-4H2,1-2H3 |
Clé InChI |
XKZLICUVBJHUEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















